molecular formula C6H6N2O3S B3153024 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 74840-46-3

5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B3153024
CAS No.: 74840-46-3
M. Wt: 186.19 g/mol
InChI Key: GPIIAOUGBXOZTA-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid is a chemical compound with the empirical formula C6H6N2O3S . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that contains two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves multi-step processes. For instance, a method involving 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis has been reported . Another approach involves the use of appropriately [14C] labeled methyl formate or methyl 3, 3-dimethoxypropionate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CSc1ncc(C(O)=O)c(O)n1 . The InChI key for this compound is MOAJQWKFKCJUKP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrimidines, including this compound, can undergo a variety of chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 186.19 . The compound is a solid at room temperature .

Scientific Research Applications

Tautomeric Equilibria Studies

5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid, a pyrimidine derivative, contributes to the scientific understanding of tautomeric equilibria. Studies on nucleic acid bases, similar in structure to this compound, have revealed the effects of molecular interactions and environmental changes on tautomeric equilibria. Such interactions influence the stability of tautomeric forms, providing insights into biological mechanisms and the potential implications for spontaneous mutation due to base pairing alterations (Person et al., 1989).

Synthetic Applications in Chemistry

This compound is a key component in synthesizing various fused pyrimidines, which are known for their enhanced biological activity. The compound has been utilized in synthesizing pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, showcasing its significance in creating biologically potent molecules with therapeutic importance (Kumar et al., 2001).

Role in Anti-inflammatory Activities

Derivatives of pyrimidines, including this compound, have demonstrated potential in exhibiting in vitro anti-inflammatory activity. The structure-activity relationship studies of these compounds help in the design of new molecules with enhanced anti-inflammatory properties (Gondkar et al., 2013).

Biotechnological and Pharmaceutical Applications

The compound’s structural framework, especially its carboxylic acid group, is crucial in biotechnological and pharmaceutical industries. It serves as a precursor in synthesizing diverse compounds, thereby playing a pivotal role in drug synthesis, demonstrating its flexibility and diversity in creating medicinally active compounds (Zhang et al., 2021).

Safety and Hazards

When handling 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing . It is also advised to use a local exhaust if dust or aerosol will be generated .

Properties

IUPAC Name

5-hydroxy-2-methylsulfanylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(9)4(8-6)5(10)11/h2,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIIAOUGBXOZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503790
Record name 5-Hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-46-3
Record name 5-Hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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